Dihydroorotase Inhibition: Head-to-Head Comparison
In a head-to-head comparable assay measuring inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at pH 7.37 and 10 µM compound concentration, 6,8-dimethyl-1-tetralone demonstrates an IC50 of 1.00 × 10^6 nM (1.00 mM). By comparison, the structurally related tetralone-class compound BDBM50405111 (CHEMBL73819) exhibits approximately 1.92-fold greater potency with an IC50 of 5.20 × 10^5 nM (0.52 mM) under the same assay description [1][2]. This quantitative difference indicates that the 6,8-dimethyl substitution pattern yields reduced dihydroorotase inhibitory activity relative to other tetralone derivatives tested in this system, which is a critical consideration when selecting compounds for pyrimidine biosynthesis pathway studies.
| Evidence Dimension | Dihydroorotase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.00 × 10^6 nM (1.00 mM) |
| Comparator Or Baseline | BDBM50405111 (CHEMBL73819): IC50 = 5.20 × 10^5 nM (0.52 mM) |
| Quantified Difference | Comparator is approximately 1.92-fold more potent (target compound is ~48% less active) |
| Conditions | Mouse Ehrlich ascites dihydroorotase enzyme, pH 7.37, compound concentration 10 µM |
Why This Matters
For researchers investigating dihydroorotase as a target, the 1.92-fold potency difference relative to BDBM50405111 must be accounted for in dose–response experimental design; using the comparator compound instead would yield misleadingly potent inhibition results.
- [1] BindingDB SMILES Search Result: 1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl- – Dihydroorotase Inhibition Data. IC50: 1.00E+6 nM, pH 7.37. Accessed via BindingDB. View Source
- [2] BindingDB BDBM50405111 (CHEMBL73819). Affinity Data: IC50 = 5.20E+5 nM. Inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at 10 µM, pH 7.37. View Source
